

Primary research on the fungicidal properties of Pefurazoate.

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Compound of Interest

Compound Name: Pefurazoate

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Pefurazoate: A Technical Guide to its Fungicidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefurazoate is an imidazole fungicide recognized for its efficacy against a range of pathogenic fungi, particularly those responsible for seed-borne diseases in rice. Its mechanism of action is centered on the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth analysis of the primary research on the fungicidal properties of **Pefurazoate**, detailing its mechanism of action, target pathogens, and enantioselective activity. The guide includes a compilation of available quantitative data, comprehensive experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Pefurazoate belongs to the class of sterol biosynthesis inhibitors (SBIs), specifically demethylation inhibitors (DMIs). Its primary target is the fungal cytochrome P450 enzyme, 14 α -demethylase. This enzyme is crucial for the conversion of 24-methylenedihydrolanosterol to

ergosterol, an essential component of the fungal cell membrane that is absent in plants and animals.

By inhibiting 14 α -demethylase, **Pefurazoate** disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors. This alteration in sterol composition compromises the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.^[1]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by **Pefurazoate**.

Antifungal Spectrum and Efficacy

Pefurazoate has demonstrated significant activity against several key plant pathogenic fungi, particularly those affecting rice.

In Vitro Antifungal Activity

Research has highlighted the potent in vitro activity of **Pefurazoate** against several seed-borne pathogens. The (S)-(-)-enantiomer of **Pefurazoate** has been shown to be significantly more active than the (R)-(+)-enantiomer.

Target Fungus	Compound	MIC ($\mu\text{g/mL}$)	EC ₅₀ ($\mu\text{g/mL}$)	Reference
Gibberella fujikuroi	(S)-(-)-Pefurazoate	-	~0.05	^[1]
(R)-(+)-Pefurazoate	-	~1.5	^[1]	
Pyricularia oryzae	Racemic Pefurazoate	-	-	^[1]
Cochliobolus miyabeanus	Racemic Pefurazoate	-	-	^[1]

Note: Specific MIC values were not available in the reviewed literature. The EC₅₀ values for G. fujikuroi are estimated from graphical data.

In Vivo Efficacy

Pefurazoate is effective as a seed treatment for the control of Bakanae disease in rice, which is caused by *Gibberella fujikuroi*.

Disease	Crop	Application Method	Control Efficacy (%)	Reference
Bakanae Disease	Rice	Seed Treatment	High (Specific % not detailed)	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the fungicidal properties of **Pefurazoate**.

Determination of Minimum Inhibitory Concentration (MIC)

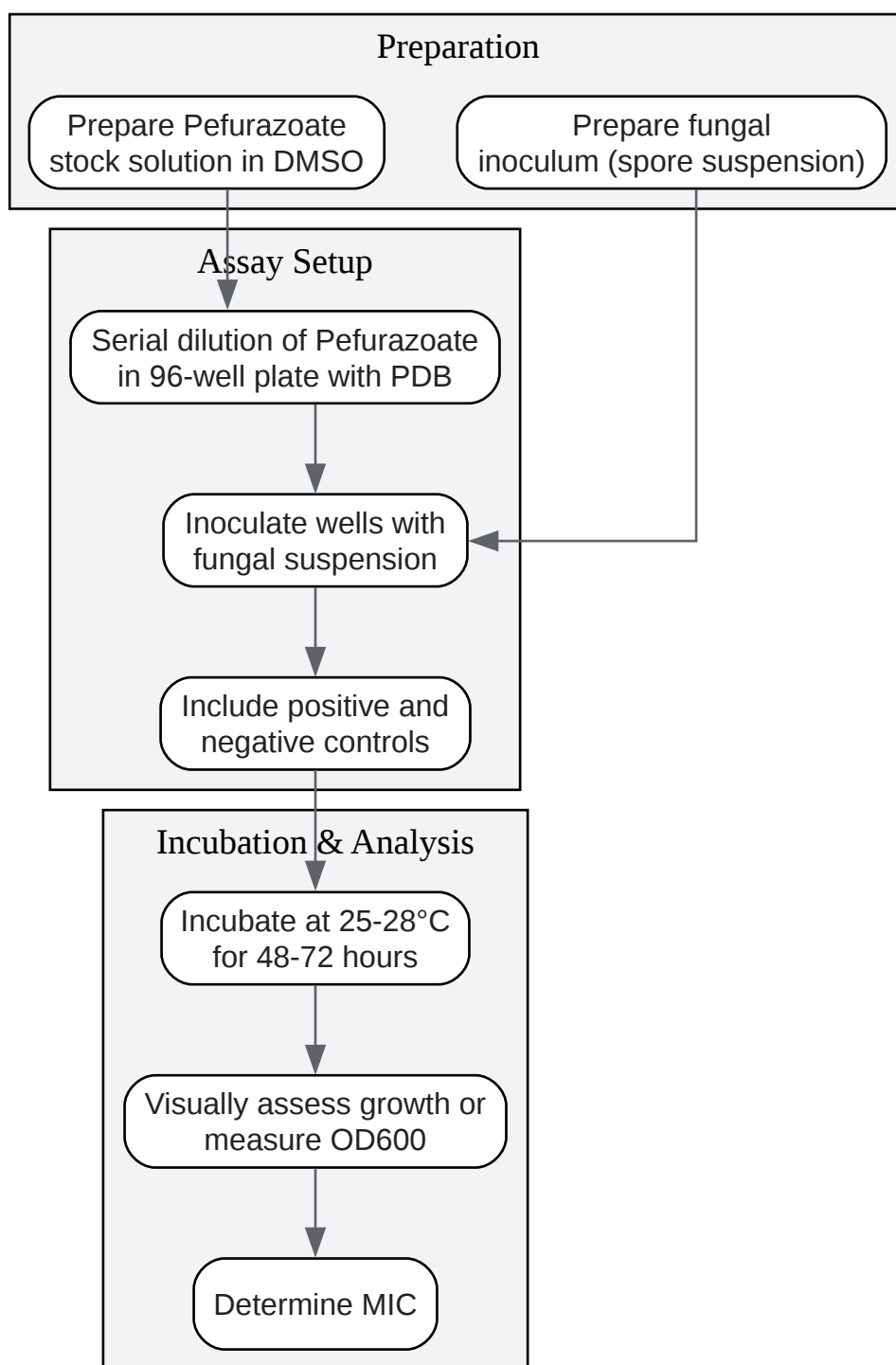
This protocol outlines the broth microdilution method for determining the MIC of **Pefurazoate**.

Materials:

- **Pefurazoate** (racemic and individual enantiomers)
- Target fungal strains (e.g., *Gibberella fujikuroi*, *Pyricularia oryzae*)
- Potato Dextrose Broth (PDB) or other suitable liquid medium
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Sterile distilled water

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Pefurazoate** in DMSO at a concentration of 10 mg/mL.
- Serial Dilutions: Perform serial two-fold dilutions of the **Pefurazoate** stock solution in the wells of a 96-well plate using PDB to achieve a range of desired concentrations.
- Inoculum Preparation: Grow the fungal strain in PDB at 25-28°C until it reaches the logarithmic growth phase. Adjust the spore suspension to a final concentration of approximately 1×10^5 spores/mL in PDB.
- Inoculation: Add the fungal spore suspension to each well of the microtiter plate containing the **Pefurazoate** dilutions. Include a positive control (fungal suspension without **Pefurazoate**) and a negative control (PDB without fungus).
- Incubation: Incubate the plates at 25-28°C for 48-72 hours.
- MIC Determination: The MIC is the lowest concentration of **Pefurazoate** at which no visible growth of the fungus is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.



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References

- 1. researchgate.net [researchgate.net]
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